4,4',4''-(Pyridine-2,4,6-triyl)tribenzoic acid
Overview
Description
4,4’,4’'-(Pyridine-2,4,6-triyl)tribenzoic acid is an organic compound with the molecular formula C26H17NO6 and a molecular weight of 439.42 g/mol . This compound is characterized by a central pyridine ring substituted at the 2, 4, and 6 positions with benzoic acid groups. It is a versatile molecule used in various scientific research fields due to its unique structural and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’,4’'-(Pyridine-2,4,6-triyl)tribenzoic acid typically involves the reaction of pyridine derivatives with benzoic acid or its derivatives under specific conditions. One common method includes the use of a Friedel-Crafts acylation reaction where pyridine is reacted with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 4,4’,4’'-(Pyridine-2,4,6-triyl)tribenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: It can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The benzoic acid groups can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents like bromine in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
4,4’,4’'-(Pyridine-2,4,6-triyl)tribenzoic acid has a wide range of applications in scientific research:
Biology: Investigated for its potential use in drug delivery systems and as a building block for biologically active molecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials such as polymers and nanocomposites.
Mechanism of Action
The mechanism of action of 4,4’,4’'-(Pyridine-2,4,6-triyl)tribenzoic acid involves its ability to interact with various molecular targets through coordination bonds. The pyridine ring can act as a Lewis base, donating electron pairs to metal ions, while the benzoic acid groups can form hydrogen bonds and other non-covalent interactions. These interactions facilitate the formation of complex structures, such as MOFs, which have applications in catalysis, gas storage, and separation processes .
Comparison with Similar Compounds
4,4’,4’'-(2,4,6-Pyridinetriyl)tris-Benzoic Acid: Similar structure but with different substituents on the pyridine ring.
2,4,6-Tris(4-carboxyphenyl)-s-triazine: Contains a triazine ring instead of a pyridine ring, offering different chemical properties.
Uniqueness: 4,4’,4’'-(Pyridine-2,4,6-triyl)tribenzoic acid is unique due to its specific arrangement of benzoic acid groups around the pyridine ring, which provides distinct coordination chemistry and reactivity compared to other similar compounds. This uniqueness makes it particularly valuable in the synthesis of MOFs and other advanced materials.
Properties
IUPAC Name |
4-[2,6-bis(4-carboxyphenyl)pyridin-4-yl]benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H17NO6/c28-24(29)18-7-1-15(2-8-18)21-13-22(16-3-9-19(10-4-16)25(30)31)27-23(14-21)17-5-11-20(12-6-17)26(32)33/h1-14H,(H,28,29)(H,30,31)(H,32,33) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRHFFQFIDCZIRI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=NC(=C2)C3=CC=C(C=C3)C(=O)O)C4=CC=C(C=C4)C(=O)O)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H17NO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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